N-(2-methoxyethyl)-2-(2-{[4-(trifluoromethoxy)phenyl]amino}-1,3-thiazol-4-yl)acetamide
Description
Chemical Structure: The compound features a 1,3-thiazole core substituted at position 2 with a 4-(trifluoromethoxy)phenylamino group and at position 4 with an acetamide moiety linked to a 2-methoxyethyl chain. Its molecular formula is C₁₆H₁₇F₃N₄O₃S, with a molecular weight of 414.39 g/mol.
Properties
IUPAC Name |
N-(2-methoxyethyl)-2-[2-[4-(trifluoromethoxy)anilino]-1,3-thiazol-4-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16F3N3O3S/c1-23-7-6-19-13(22)8-11-9-25-14(21-11)20-10-2-4-12(5-3-10)24-15(16,17)18/h2-5,9H,6-8H2,1H3,(H,19,22)(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYDOQTRFAAPNKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)CC1=CSC(=N1)NC2=CC=C(C=C2)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16F3N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Features :
- Thiazole ring : Central scaffold common in bioactive molecules.
- 4-(Trifluoromethoxy)phenylamino group: Provides electron-withdrawing properties and metabolic stability.
- 2-Methoxyethyl acetamide : Enhances solubility compared to hydrophobic substituents in analogs.
Comparison with Similar Compounds
Mirabegron (β3-Adrenergic Agonist)
Structure: 2-(2-Amino-1,3-thiazol-4-yl)-N-[4-(2-{[(2R)-2-hydroxy-2-phenylethyl]amino}ethyl)phenyl]acetamide . Molecular Formula: C₂₁H₂₄N₄O₂S; Molecular Weight: 396.51 g/mol. Pharmacology:
- Selective β3-adrenergic agonist used for overactive bladder syndrome.
- Activates cyclic AMP pathways, inducing bladder smooth muscle relaxation .
Key Differences : - Thiazole substitution: Mirabegron has a 2-amino group, while the target compound substitutes this with a bulkier 4-(trifluoromethoxy)phenylamino group.
- Acetamide chain : Mirabegron’s phenethylamine side chain includes a hydroxyl group, enhancing receptor binding but reducing solubility compared to the 2-methoxyethyl group in the target compound.
2-{2-[(Cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-[4-(trifluoromethyl)phenyl]acetamide
Structure : Thiazole with cyclohexylcarbamoyl and 4-(trifluoromethyl)phenyl groups .
Molecular Formula : C₁₉H₂₁F₃N₄O₂S; Molecular Weight : 426.46 g/mol.
Comparison :
N-{4-[2-(3-Fluoroanilino)-1,3-thiazol-4-yl]phenyl}acetamide
Structure: Thiazole with 3-fluoroanilino and phenylacetamide groups . Molecular Formula: C₁₇H₁₄FN₃OS; Molecular Weight: 343.38 g/mol. Comparison:
- Substituent electronic effects: The 3-fluoroanilino group is less electron-withdrawing than 4-(trifluoromethoxy)phenylamino, possibly altering receptor interaction.
- Simpler acetamide chain : Lacks the 2-methoxyethyl group, which may reduce solubility and bioavailability compared to the target compound.
N-[4-(Trifluoromethoxy)phenyl]-2-(2-[4-(trifluoromethyl)phenyl]diazenyl)acetamide
Structure: Complex structure with diazenyl and hydrazono groups . Molecular Formula: C₂₃H₁₄F₉N₅O₂; Molecular Weight: 563.38 g/mol. Comparison:
- Diazenyl/hydrazono groups: Introduce redox-sensitive moieties, differing from the stable thiazole-acetamide scaffold in the target compound.
Key Research Findings and Implications
- Receptor Selectivity: The 4-(trifluoromethoxy)phenylamino group could modulate selectivity for β3-adrenergic receptors or other targets, reducing off-target effects seen in analogs with simpler substituents.
- Metabolic Stability: Trifluoromethoxy groups are known to resist oxidative metabolism, suggesting prolonged half-life compared to Mirabegron .
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